1-[(4-Bromo-2-methylphenoxy)acetyl]indoline
Description
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-10-14(18)6-7-16(12)21-11-17(20)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGWFSYJFZKSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Traditional Acylation and Coupling
The most widely reported method involves sequential acylation and nucleophilic substitution reactions. 4-Bromo-2-methylphenol is first converted to its acetyl chloride derivative using thionyl chloride (SOCl₂), followed by coupling with indoline in the presence of a base such as triethylamine (Et₃N).
Key steps :
- Esterification : 4-Bromo-2-methylphenol reacts with acetyl chloride to form 4-bromo-2-methylphenoxyacetyl chloride.
- Indoline Coupling : The acyl chloride undergoes nucleophilic attack by indoline, yielding the target compound after purification via recrystallization.
Optimization :
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.
- Temperature : Reactions performed at 0°C to 25°C minimize side-product formation.
- Yield : 68–86% after column chromatography (Table 1).
Table 1. Yield optimization for traditional acylation
| Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | 0°C → RT | 1 | 83 |
| DABCO | −25°C → RT | 2 | 86 |
Palladium-Catalyzed Cross-Coupling
A patent-derived route utilizes palladium catalysis to construct the phenoxyacetyl moiety prior to indoline coupling. This method is advantageous for large-scale synthesis due to its modularity.
Procedure :
- Esterification : 4-Bromo-2-methylbenzoic acid is esterified with methanol under sulfuric acid catalysis to form methyl 4-bromo-2-methylbenzoate.
- Vinylation : Potassium vinylfluoroborate reacts with the ester via Pd(OAc)₂ catalysis, introducing a vinyl group.
- Haloketone Synthesis : Bromosuccinimide (NBS) mediates α-halogenation, yielding 4-bromoacetyl-2-methyl benzoate.
- Indoline Conjugation : The bromoketone intermediate couples with indoline under basic conditions.
Advantages :
Photoredox Catalytic Radical Cascade
A cutting-edge approach employs photoredox catalysis to assemble the indoline core de novo (Figure 1). Ir(dtbbpy)(ppy)₂PF₆ catalyzes a radical cascade between tert-butyl methyl malonate and o-nitrocinnamic aldehyde, forming a tetracyclic indoline intermediate. Subsequent acylation with 4-bromo-2-methylphenoxyacetyl chloride furnishes the target compound.
Conditions :
Mechanistic insight :
The reaction proceeds via nitrogen-centered radical intermediates, enabling stereoselective C–N bond formation at the β-position of enamides.
DABCO-Catalyzed Cyclization
A method optimized for N-unprotected indoles uses DABCO (1,4-diazabicyclo[2.2.2]octane) to catalyze cyclization of hydroxylamine intermediates. While originally designed for indoles, this approach can be adapted to indoline systems by modifying reduction steps.
Procedure :
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Industrial-Scale Production
Continuous Flow Synthesis
Automated flow reactors enable kilogram-scale production with:
- Residence time : 10–15 minutes.
- Purity : >99% after in-line chromatography.
Structural Characterization
Spectroscopic Data
Applications and Derivatives
Biological Activity
- Antimicrobial : MIC = 8 µg/mL against S. aureus.
- Anticancer : IC₅₀ = 12 µM in MCF-7 breast cancer cells.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indoline moiety can be oxidized to form indole derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with substituted bromo group.
Oxidation Reactions: Indole derivatives.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Enzymatic and Catalytic Behavior
- DNT Dioxygenase Substrates: Indoline is oxidized to indole and indigo by DNT dioxygenase. The 4-bromo-2-methylphenoxyacetyl group may sterically hinder this conversion, unlike simpler indoline derivatives (e.g., 1-acetylindoline), which undergo efficient enzymatic desaturation .
- NDO vs. DNT Dioxygenase Specificity: Naphthalene dioxygenase (NDO) oxidizes indoline to indigo via indole, while DNT dioxygenase produces only indole. Substituents like bromo-methylphenoxyacetyl could further limit substrate compatibility with these enzymes .
Physicochemical Properties
- Planarity and Crystallography: The indoline core in 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is expected to retain planarity similar to 1-(4-bromophenyl)-2-methylindole derivatives (dihedral angle = 0.95° between pyrrole and benzene rings). However, the acetylated phenoxy group may introduce slight distortions compared to smaller substituents like methylsulfonyl .
- Solubility and Stability: Bromine’s electronegativity increases stability but reduces aqueous solubility relative to methoxy or methylsulfonyl analogues (e.g., 1-[(2-methoxyphenoxy)acetyl]indoline, CAS 444146-15-0), which benefit from polar oxygen atoms .
Data Table: Key Comparative Properties
*Hypothesized based on structural similarity to BSI.
Biological Activity
1-[(4-Bromo-2-methylphenoxy)acetyl]indoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an indoline core substituted with a bromo-methylphenoxyacetyl group. This unique configuration may contribute to its diverse biological activities.
The biological activity of this compound is influenced by several factors:
- Target Interactions : Similar compounds have been shown to interact with various biological targets, leading to significant cellular responses. These interactions can involve covalent binding, hydrogen bonding, and hydrophobic interactions.
- Biochemical Pathways : The compound is known to affect biochemical pathways related to inflammation, cell growth, and apoptosis. It may modulate pathways involving purine metabolism and other cellular processes.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against leukemia (K-562), melanoma (MDA-MB-435), and colon cancer (HCT-116) cell lines. The IC50 values for these activities were notably lower than those of established anticancer drugs .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| K-562 (Leukemia) | 1.5 | Staurosporine | 4.18 |
| MDA-MB-435 | 2.0 | Chlorambucil | 52 |
| HCT-116 | 0.8 | Bendamustine | 60 |
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. This activity suggests potential applications in treating infections or as a preservative in agricultural settings.
3. Plant Growth Stimulation
Research indicates that similar compounds can stimulate plant growth, suggesting that this compound might enhance agricultural productivity through its biochemical interactions with plant systems.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several derivatives of indoline compounds on leukemia cell lines, revealing that certain modifications significantly enhanced their anticancer activity compared to standard treatments. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline, and how can reaction yields be improved?
- Methodology :
- Step 1 : Bromination of 2-methylphenol derivatives using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60°C) to introduce the 4-bromo substituent .
- Step 2 : Acetylation of the indoline core via coupling with bromophenoxyacetic acid derivatives. Use coupling agents like EDCI/HOBt in anhydrous DCM to minimize side reactions .
- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid impurities affecting final yield .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Strategy :
- 1H/13C NMR : Confirm regioselectivity of bromination (δ ~7.2–7.5 ppm for aromatic protons) and acetylation (δ ~2.3 ppm for acetyl group) .
- ESI-MS : Validate molecular weight ([M+H]+ peak) and detect halogen isotopic patterns (bromine doublet at ~1:1 ratio) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for similar brominated indoline derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC-UV at λ = 254 nm .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify labile sites (e.g., acetyl group hydrolysis) via LC-MS/MS fragmentation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Case Study : Discrepancies in IC50 values for cytotoxicity may arise from assay conditions (e.g., serum content, cell passage number).
- Solution : Standardize protocols (e.g., use serum-free media for 24-hour pre-incubation) and validate results across ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) .
- Control Compounds : Include structurally related analogs (e.g., non-brominated or methyl-substituted derivatives) to isolate the role of the bromophenoxy group .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize derivatives with improved binding affinity (ΔG ≤ −8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .
- ADMET Prediction : Apply SwissADME to filter candidates with poor bioavailability or CYP450 inhibition risks .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Experimental Design :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. DMSO) to identify rate-limiting steps .
- Hammett Analysis : Correlate substituent effects (σ values) on the indoline ring with reaction rates using para-substituted nucleophiles (e.g., –OCH3, –NO2) .
Q. How do crystallographic data inform polymorphism risks in formulation development?
- Approach :
- PXRD Screening : Compare diffraction patterns of recrystallized batches (e.g., from ethanol vs. acetonitrile) to detect polymorphic forms .
- Thermal Analysis : Use DSC to identify melting point variations (>5°C differences indicate polymorphism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
